molecular formula C16H19ClN2O2S B1372007 [2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride CAS No. 1193388-01-0

[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride

Cat. No.: B1372007
CAS No.: 1193388-01-0
M. Wt: 338.9 g/mol
InChI Key: VLQJLKHABCJWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action for [2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with receptors, altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride lies in its specific sulfonyl group, which provides distinct chemical properties and reactivity. This makes it particularly useful in research applications where precise interactions with molecular targets are required .

Properties

IUPAC Name

[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S.ClH/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)21(19,20)14-7-2-1-3-8-14;/h1-9,16H,10-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQJLKHABCJWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CN)S(=O)(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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